Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate
Description
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate is a benzoic acid derivative featuring a methyl ester group at the para position of the benzene ring and a 6-methylpyridin-2-yloxy substituent.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 4-(6-methylpyridin-2-yl)oxybenzoate |
InChI |
InChI=1S/C14H13NO3/c1-10-4-3-5-13(15-10)18-12-8-6-11(7-9-12)14(16)17-2/h3-9H,1-2H3 |
InChI Key |
SFLKSJMWGPXBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 6-methyl-2-pyridinol in the presence of a suitable esterification agent. One common method is the Fischer esterification , where the reactants are heated under reflux with an acid catalyst such as sulfuric acid. The reaction proceeds as follows:
4-Hydroxybenzoic acid+6-Methyl-2-pyridinolH2SO4Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis . This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the methyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of 4-[(6-methylpyridin-2-yl)oxy]benzoic acid.
Reduction: Formation of 4-[(6-methylpyridin-2-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds exhibit structural similarities to Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate, differing primarily in substituents and core heterocyclic systems. Key comparisons are summarized in Table 1.
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations:
Structural Complexity and Molecular Weight: Compound 26 incorporates a fused thienopyrimidine ring system and a phenyl group, increasing its molecular weight (390.45 g/mol) and structural rigidity compared to the target compound. This likely contributes to its higher melting point (147–148°C). The dihydropyridinone-amino derivative has a lower molecular weight (362.42 g/mol) due to the absence of sulfur and fewer aromatic rings, but its isopropyl and phenyl groups may enhance lipophilicity.
The amino linkage in the dihydropyridinone derivative may improve solubility in polar solvents compared to the ether-linked pyridine in the target compound.
Synthetic Accessibility: Compound 26 was synthesized in 69% yield, suggesting efficient coupling under the reported conditions. No yield data are available for the target compound or the dihydropyridinone analog .
Spectroscopic Signatures :
- The ¹H NMR of Compound 26 highlights deshielded pyrimidine protons (δ 8.53) and distinct methyl resonances (δ 3.20 and 3.87), which differ from the target compound’s expected spectral profile due to its simpler pyridine substituent.
Biological Activity
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate, a compound with the CAS number 1497476-27-3, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group and the presence of a pyridine moiety. The molecular formula is , and it exhibits properties that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of bioactive lipids.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
The presence of the methylpyridine group enhances lipophilicity, which may facilitate cellular uptake and interaction with intracellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, where it demonstrated cytotoxic effects. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Cells :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 4-(pyridin-2-yloxy)benzoate | Structure | Moderate antimicrobial activity |
| Methyl 3-(6-methylpyridin-2-yloxy)benzoate | Structure | Enhanced anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
